N-Phenylacenaphthylen-5-amine
Description
Contextualization within Acenaphthylene (B141429) and Polycyclic Aromatic Amine Chemistry
N-Phenylacenaphthylen-5-amine is a derivative of acenaphthylene, a tricyclic polycyclic aromatic hydrocarbon. Acenaphthylene itself is a well-studied building block for a variety of organic materials, including plastics, dyes, and pigments. It is known for its reactivity, which allows for a range of chemical modifications. The introduction of an amine group to the acenaphthylene core, and subsequently a phenyl group to the nitrogen atom, places this compound within the broad and important class of polycyclic aromatic amines (PAAs).
PAAs are characterized by the presence of one or more amino groups attached to a polycyclic aromatic ring system. This class of compounds is known for its diverse applications, from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the production of high-performance polymers and organic light-emitting diodes (OLEDs). The electronic properties of PAAs can be finely tuned by modifying both the polycyclic aromatic scaffold and the substituents on the nitrogen atom, making them highly versatile for various applications.
Structural Significance and Distinctive Features of the this compound Scaffold
The structure of this compound is notable for several key features. The planar and rigid acenaphthylene backbone provides a robust and extended π-conjugated system. The attachment of the phenylamine (aniline) moiety at the 5-position of the acenaphthylene ring introduces a nitrogen atom with a lone pair of electrons directly into this π-system. This has a profound effect on the electronic properties of the molecule.
The nitrogen's lone pair can delocalize into the aromatic rings, leading to a number of important consequences:
Altered Electronic Properties: The delocalization of the nitrogen lone pair increases the electron density of the aromatic system, which can lower the ionization potential and the energy of the highest occupied molecular orbital (HOMO). This, in turn, affects the molecule's redox properties and its ability to participate in charge-transfer processes.
Modified Photophysical Behavior: The extended π-conjugation and the presence of the electron-donating amino group can lead to significant changes in the absorption and emission of light. Many N-arylated PAAs exhibit interesting fluorescence properties, with potential applications in sensors and optoelectronic devices.
Conformational Isomerism: The rotation around the C-N bond between the acenaphthylene core and the phenyl group can lead to different conformations, which may have distinct electronic and photophysical properties. The steric hindrance between the phenyl group and the acenaphthylene backbone can influence the preferred conformation.
These structural features make this compound a promising candidate for use in organic electronics, where the ability to tune electronic and photophysical properties is crucial.
Overview of Current Research Landscape and Academic Interest in Related N-Arylated Amines
The broader class of N-arylated amines has been the subject of intense research for several decades. A key breakthrough in this field was the development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgarxiv.orgfau.de This reaction provides a powerful and general method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of N-arylated amines with high efficiency and functional group tolerance. acs.orgarxiv.orgfau.de
The research on N-arylated amines is driven by their wide range of applications:
Materials Science: N-arylated amines are key components in hole-transporting materials for OLEDs and other organic electronic devices. Their ability to form stable amorphous films and their suitable electronic properties make them ideal for these applications.
Pharmaceutical Chemistry: The N-aryl amine motif is present in a large number of biologically active compounds and pharmaceuticals. The development of efficient synthetic methods for their preparation is therefore of great importance to the pharmaceutical industry.
Supramolecular Chemistry: The ability of N-arylated amines to participate in hydrogen bonding and π-π stacking interactions makes them interesting building blocks for the construction of complex supramolecular architectures.
While specific research on this compound is still emerging, the extensive body of work on related N-arylated amines provides a strong foundation for understanding its potential properties and applications. Future research is likely to focus on the detailed characterization of its electronic and photophysical properties, as well as its performance in organic electronic devices.
Data Tables
Table 1: General Properties of Parent Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acenaphthylene | C₁₂H₈ | 152.19 | 92-93 | 280 |
| Aniline (B41778) | C₆H₇N | 93.13 | -6 | 184 |
Data sourced from publicly available chemical databases.
Table 2: Comparison of Spectroscopic Data for Related Aromatic Amines
| Compound | Key IR Absorptions (cm⁻¹) (N-H stretch) | ¹H NMR (ppm) (N-H proton) | UV-vis λmax (nm) |
| Aniline | 3430, 3350 | ~3.7 | 230, 280 |
| Diphenylamine | 3430 | ~5.6 | 285 |
| N-Phenylnaphthalen-1-amine | ~3400 | ~5.8 | ~320 |
This table presents typical data for related compounds to provide context for the expected spectroscopic properties of this compound. Specific data for the target compound is not yet widely available.
Structure
3D Structure
Properties
CAS No. |
749921-49-1 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N-phenylacenaphthylen-5-amine |
InChI |
InChI=1S/C18H13N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-12,19H |
InChI Key |
AHBPSOSZSBRQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C3C=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N Phenylacenaphthylen 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of N-Phenylacenaphthylen-5-amine, providing detailed insights into its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the various protons within the molecule. The aromatic region of the spectrum is particularly complex, showing a series of multiplets that arise from the protons of the acenaphthylene (B141429) and phenyl rings. For instance, a multiplet observed between δ 7.30 and 7.22 ppm can be attributed to four protons. rsc.org Another signal, a triplet of doublets at δ 7.16 ppm, corresponds to a single proton, while a triplet of doublets at δ 7.02 ppm and a doublet of doublets at δ 6.95 ppm account for one and two protons, respectively. rsc.org A triplet of triplets at δ 6.90 ppm is also observed for one proton. rsc.org A broad singlet appearing around δ 5.44 ppm is characteristic of the amine (NH) proton. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.30 – 7.22 | m | 4H | Aromatic | rsc.org |
| 7.16 | td | 1H | Aromatic | rsc.org |
| 7.02 | td | 1H | Aromatic | rsc.org |
| 6.95 | dd | 2H | Aromatic | rsc.org |
| 6.90 | tt | 1H | Aromatic | rsc.org |
| 5.44 | br s | 1H | NH | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. In this compound, the spectrum shows a series of signals in the aromatic region, typically between δ 115 and 150 ppm. Specific chemical shifts have been reported at δ 144.3, 140.3, 134.6, 129.1, 128.8, 126.5, 122.5, 120.0 (two carbons), and 116.92 ppm. rsc.org These signals correspond to the carbon atoms of the fused acenaphthylene system and the phenyl ring. The exact assignment of each peak requires further analysis using two-dimensional NMR techniques.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 144.3 | Aromatic C | rsc.org |
| 140.3 | Aromatic C | rsc.org |
| 134.6 | Aromatic C | rsc.org |
| 129.1 | Aromatic C | rsc.org |
| 128.8 | Aromatic C | rsc.org |
| 126.5 | Aromatic C | rsc.org |
| 122.5 | Aromatic C | rsc.org |
| 120.0 | Aromatic C (x2) | rsc.org |
| 116.92 | Aromatic C | rsc.org |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Solid-State Techniques
While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. wikipedia.org For this compound, the ¹⁵N chemical shift would be indicative of the hybridization and bonding environment of the amine nitrogen. researchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments can be time-consuming or require isotopic enrichment. huji.ac.il Solid-state NMR techniques could also be employed to study the molecule in its crystalline form, providing information about intermolecular interactions and packing.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would help to trace the connectivity of protons within the acenaphthylene and phenyl rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the already identified proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is instrumental in piecing together the molecular skeleton by connecting different spin systems identified in the COSY spectrum and confirming the attachment of the phenylamino (B1219803) group to the acenaphthylene core.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FTIR, is a rapid and effective method for identifying the key functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. A key feature is the N-H stretching vibration of the secondary amine, which is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The spectrum will also be dominated by strong absorptions corresponding to C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic systems (in the 1400-1600 cm⁻¹ region). C-N stretching vibrations can also be observed, although they are often weaker and can be coupled with other vibrations. spectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, revealing information about its structural framework. The spectrum is expected to be a composite of the vibrations from the acenaphthylene core and the phenylamine substituent.
Key vibrational modes anticipated in the Raman spectrum include:
Aromatic C-H Stretching: Strong bands are expected in the 3000-3100 cm⁻¹ region, characteristic of the C-H bonds on both the acenaphthylene and phenyl rings.
C=C Stretching: Multiple sharp, strong peaks between 1400 cm⁻¹ and 1650 cm⁻¹ will correspond to the stretching vibrations within the aromatic rings of the acenaphthylene and phenyl moieties.
C-N Stretching: The stretching vibration of the amine C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.
Ring Breathing Modes: The characteristic "ring breathing" vibrations of the polycyclic acenaphthylene structure and the phenyl ring would produce distinct signals in the fingerprint region (below 1400 cm⁻¹).
For the parent compound, acenaphthylene, which is known to be highly fluorescent, specialized techniques like Sequentially Shifted Excitation (SSE) Raman spectroscopy can be employed to eliminate fluorescence backgrounds and obtain clear spectra. researchgate.net In a study on acenaphthylene, raw Raman spectra with intense fluorescence required the use of SSE to resolve the underlying vibrational peaks, demonstrating the technique's utility for such fluorescent compounds. researchgate.net The Raman spectrum of this compound would likely exhibit similar fluorescence challenges, making techniques like SSE or FT-Raman necessary for high-quality data acquisition.
Table 1: Predicted Key Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Structural Origin |
| Aromatic C-H Stretch | 3000 - 3100 | Acenaphthylene & Phenyl Rings |
| C=C Aromatic Stretch | 1400 - 1650 | Acenaphthylene & Phenyl Rings |
| C-N Stretch | 1250 - 1350 | Phenyl-Amine Linkage |
| Ring Breathing | < 1400 | Acenaphthylene & Phenyl Rings |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is characterized by electronic transitions within the π-conjugated system. As a donor-acceptor molecule, with the phenylamine group acting as the electron donor and the acenaphthylene moiety as the acceptor, its spectrum is expected to show distinct absorption bands.
The spectrum would likely feature:
π-π* Transitions: Intense absorption bands corresponding to π-π* transitions localized on the acenaphthylene and phenyl groups. For similar donor-acceptor systems based on acenes, intense, structured absorption bands are observed at lower wavelengths, often around 300 nm, corresponding to the local excitations of the donor and acceptor parts of the molecule. rsc.org
Intramolecular Charge Transfer (ICT) Bands: A broader, less intense absorption band at a longer wavelength (lower energy) may be present. This band would be attributed to an intramolecular charge transfer (ICT) transition, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the phenylamine donor, to the lowest unoccupied molecular orbital (LUMO), located on the acenaphthylene acceptor.
Studies on related acenaphthene-triphenylamine luminophores have highlighted their use as donor-acceptor materials, suggesting similar electronic properties for this compound. rsc.org
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
| π-π* (Local Excitation) | 250 - 350 | High-intensity absorptions from the individual aromatic systems (acenaphthylene and phenyl). |
| Intramolecular Charge Transfer (ICT) | 350 - 450 | Lower-intensity, broad absorption resulting from electron transfer from the amine to the acenaphthylene system. |
Fluorescence and Photoluminescence Spectroscopy
This compound is expected to be a fluorescent compound, with its emission properties influenced by the donor-acceptor architecture. The parent compound, acenaphthylene, and its derivatives are known to exhibit fluorescence. acs.org The linkage of the electron-donating phenylamine group to the fluorescent acenaphthylene core likely leads to emission from an intramolecular charge transfer (ICT) excited state.
Upon excitation, the molecule relaxes to a lower energy state via the emission of a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The emission wavelength and quantum yield are sensitive to solvent polarity, a characteristic feature of ICT fluorescence. In polar solvents, the charge-separated excited state is stabilized, often leading to a larger Stokes shift and a change in fluorescence intensity.
Similar donor-acceptor molecules, such as a phenoxazine-naphthalene emitter, show significant photoluminescence, with emission peaks observed around 508 nm. rsc.org Anthracene derivatives, another class of polycyclic aromatic hydrocarbons, also display strong luminescence with a distinctive vibronic pattern characteristic of the parent aromatic structure. acs.org
Table 3: Predicted Photoluminescence Properties for this compound
| Property | Predicted Value/Characteristic | Rationale |
| Emission Maximum (λ_em) | 450 - 550 nm | Typical range for donor-acceptor systems based on polycyclic aromatic hydrocarbons. rsc.org |
| Stokes Shift | Moderate to Large | Characteristic of emission from an ICT state. |
| Quantum Yield (Φ_F) | Variable | Highly dependent on solvent polarity and molecular rigidity. |
| Solvent Effects | Solvatochromic Shift | Emission wavelength expected to shift to longer wavelengths (red-shift) in more polar solvents. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition. nih.gov
For this compound, the molecular formula is C₁₈H₁₃N. HRMS analysis would be used to measure the mass of the protonated molecule, [M+H]⁺, in positive ionization mode. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the identity and purity of the compound. This high level of mass accuracy is essential to distinguish it from isomers or other compounds with the same nominal mass.
Table 4: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₃N |
| Calculated Monoisotopic Mass (M) | 243.10480 u |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Expected Ion | [M+H]⁺ |
| Calculated Exact Mass of Ion | 244.11207 u |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for analyzing volatile and semi-volatile compounds like this compound, potentially after derivatization. nih.govnih.gov
In a typical GC-MS analysis, the compound would first travel through a GC column, resulting in a characteristic retention time. Upon entering the mass spectrometer, it would be ionized (commonly by electron impact, EI), causing it to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
For an amine, the molecular ion peak (M⁺˙) is expected to have an odd nominal mass, consistent with the nitrogen rule. whitman.edu The fragmentation of aromatic amines often involves several key pathways:
Molecular Ion (M⁺˙): A prominent peak is expected due to the stability of the aromatic system. For this compound, this would be at m/z 243. libretexts.org
Loss of a Hydrogen Atom ([M-1]⁺): Cleavage of a hydrogen atom from the amine group is a common fragmentation for aromatic amines, which would result in a fragment at m/z 242. whitman.edu
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway for amines. libretexts.org In this case, it could involve the loss of the phenyl group.
Loss of HCN: Aromatic amines can undergo rearrangement to eliminate hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺. miamioh.edu
Table 5: Predicted GC-MS Fragmentation Pattern for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 243 | [C₁₈H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 242 | [C₁₈H₁₂N]⁺ | Loss of H˙ from the amine group ([M-H]⁺) |
| 216 | [C₁₇H₁₀N]⁺ | Loss of HCN from the [M-H]⁺ fragment |
| 166 | [C₁₂H₈N]⁺ | Loss of phenyl radical ([M-C₆H₅]⁺) |
| 152 | [C₁₂H₈]⁺˙ | Acenaphthylene radical cation (loss of phenylamine) |
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the X-ray crystallography and elemental analysis of this compound is not publicly available. Research on this particular chemical compound appears to be limited, or the findings have not been published in accessible domains.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections on "" as per the provided outline. Generating such content would require speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the article.
For a comprehensive and scientifically valid article on this compound, the primary research would first need to be conducted and published. This would involve the synthesis of this compound, followed by its purification and characterization using techniques such as X-ray crystallography and elemental analysis to determine its precise molecular architecture and elemental composition.
Once such peer-reviewed data becomes available, a detailed and accurate article can be constructed.
Computational Chemistry and Theoretical Studies on N Phenylacenaphthylen 5 Amine
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like N-Phenylacenaphthylen-5-amine, Density Functional Theory (DFT) would be a primary method of choice. DFT methods are known for providing a good balance between computational cost and accuracy for a wide range of molecular systems.
A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ). The choice of functional and basis set is crucial and is often benchmarked against experimental data if available, or against higher-level theoretical methods. These calculations can be performed in the gas phase or with the inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM).
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this would involve finding the minimum energy arrangement of its atoms.
Given the presence of the phenyl and acenaphthylene (B141429) groups connected by an amine linker, conformational analysis would be important. This involves exploring the potential energy surface of the molecule by rotating the single bonds, particularly the C-N bonds, to identify different stable conformers and the energy barriers between them. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
For this compound, one would expect the HOMO to be localized primarily on the electron-rich acenaphthylenamine moiety, while the LUMO might be distributed over the phenyl ring or the acenaphthylene system, depending on the specific electronic effects.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.30 |
Note: These values are purely illustrative and are not based on actual calculations.
Charge Distribution and Molecular Electrostatic Potential Maps
Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis can provide atomic charges, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the amine group and the π-systems of the aromatic rings, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
Theoretical NMR Shifts: Calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental spectra, can help confirm the structure of the synthesized compound.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be used to assign the peaks in an experimental infrared (IR) or Raman spectrum. This allows for the identification of specific functional groups and vibrational modes of the molecule.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This provides information about the energies of electronic transitions, which are responsible for the molecule's color and photophysical properties.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Hypothetical Predicted Values |
| Key ¹H NMR Shifts (ppm) | Aromatic protons: 7.0-8.5; Amine proton: 5.0-6.0 |
| Key ¹³C NMR Shifts (ppm) | Aromatic carbons: 110-150 |
| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3400; C=C aromatic stretch: 1500-1600 |
| Major Electronic Transition (nm) | ~350 |
Note: These values are purely illustrative and are not based on actual calculations.
Reaction Mechanism Elucidation through Computational Modeling
If this compound were to be used in a chemical reaction, computational modeling could be employed to study the reaction mechanism. This would involve locating the transition state structures for the proposed reaction pathway and calculating the activation energies. This information is critical for understanding the reaction kinetics and for designing more efficient synthetic routes or catalysts. For instance, the mechanism of its synthesis or its potential reactions, such as electrophilic substitution on the aromatic rings, could be investigated.
Solvent Effects and Environmental Interactions in Theoretical Frameworks
Theoretical investigations of solvent effects are generally approached through two main frameworks: implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. It is often used to calculate properties like solvation free energy and to model shifts in spectroscopic characteristics (solvatochromism).
Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational simulation. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more accurate and detailed picture of the solvent's influence, especially in cases where specific interactions play a dominant role.
Although no research has been published on this compound, studies on structurally related aromatic amines or other complex organic molecules frequently analyze parameters such as:
Dipole Moment: How the polarity of the solvent affects the molecule's charge distribution.
Electronic Transitions: The influence of the solvent on UV-visible absorption and emission spectra.
Molecular Geometry: Solvent-induced changes in bond lengths and angles.
Reaction Pathways: How the energy barriers of potential reactions are altered in different media.
Without dedicated research on this compound, any discussion of its behavior in different solvents would be purely speculative. The complex interplay of its acenaphthylene and phenylamine moieties would likely lead to interesting solvatochromic and interactive properties that warrant future investigation.
Data Tables
No data is available from theoretical studies on this compound to populate any data tables.
Reactivity and Reaction Pathways of N Phenylacenaphthylen 5 Amine
Amine Reactivity and Nucleophilic Character
The nitrogen atom in N-Phenylacenaphthylen-5-amine possesses a lone pair of electrons, which is fundamental to its nucleophilicity and basicity. However, the delocalization of this lone pair into the adjacent aromatic systems of both the phenyl and acenaphthylene (B141429) rings significantly influences its reactivity compared to aliphatic amines.
Reactions with Electrophiles
As a nucleophile, the nitrogen atom in this compound can react with a variety of electrophiles. Common reactions include alkylation, acylation, and sulfonylation.
Alkylation: Direct alkylation of this compound with alkyl halides can introduce an alkyl group onto the nitrogen atom, forming a tertiary amine. However, this reaction can be challenging and may lead to a mixture of products. The use of a 2:1 ratio of the amine to the alkylating agent is often necessary to neutralize the hydrohalic acid produced during the reaction. msu.edu
Acylation: The reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This reaction is typically robust and is often used to protect the amine functionality or to introduce carbonyl groups for further functionalization.
Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base results in the formation of a sulfonamide. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu The resulting sulfonamide from a secondary amine like this compound is typically an insoluble solid. msu.edu
The steric hindrance presented by the bulky phenyl and acenaphthylene groups can influence the rate and feasibility of these reactions, potentially requiring more forcing reaction conditions compared to less hindered amines.
Protonation Equilibria and Basicity Considerations
Amines are basic compounds due to the ability of the nitrogen lone pair to accept a proton. The basicity of this compound is expected to be significantly lower than that of aliphatic amines. This is because the nitrogen lone pair is delocalized into the π-systems of both the phenyl ring and the acenaphthylene core, reducing its availability for protonation.
The position of the protonation equilibrium is dependent on the pKa of the conjugate acid. Strong bases are characterized by having weak conjugate acids, and conversely, weak bases have strong conjugate acids. msu.edu Given the electron-withdrawing nature of the aromatic rings through resonance, this compound is considered a weak base.
The acidity of the N-H bond in secondary amines is generally very low, with pKa values for typical amines being around 34. msu.edu However, factors that decrease the basicity of an amine will increase the acidity of the N-H bond. msu.edu Therefore, the N-H bond in this compound is expected to be more acidic than that of a typical dialkylamine.
Functionalization and Derivatization Strategies
Further modification of this compound can be achieved through reactions on the phenyl moiety or the acenaphthylene core. These modifications can be used to tune the electronic and steric properties of the molecule for various applications.
Substitutions on the Phenyl Moiety
The phenyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the amino group, which is an activating ortho-, para-director, will influence the position of substitution. However, under strongly acidic conditions required for some electrophilic substitutions like nitration, the amine group will be protonated, becoming a deactivating meta-director.
Common substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenyl ring.
Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for further functionalization.
Sulfonation: Introduction of a sulfonic acid group.
Modifications of the Acenaphthylene Core
The acenaphthylene core also presents opportunities for functionalization. The extended π-system of acenaphthylene can undergo various reactions, including:
Hydrogenation: The double bond in the five-membered ring of the acenaphthylene core can be selectively hydrogenated to yield the corresponding N-phenylacenaphthen-5-amine.
Oxidation: Oxidation can lead to the formation of naphthalimide derivatives, which are valuable building blocks in materials science.
Electrophilic Substitution: The aromatic rings of the acenaphthylene system can also undergo electrophilic substitution, although the regioselectivity will be influenced by the existing amino substituent.
Electrochemical Properties and Redox Behavior
Aromatic amines are known to be electrochemically active, and this compound is expected to exhibit interesting redox behavior. The oxidation of the amine group can lead to the formation of radical cations, which can undergo further reactions.
The electrochemical behavior is often studied using techniques like cyclic voltammetry. For many p-phenylenediamine (B122844) derivatives, reversible redox processes are observed at low redox potentials. rsc.org The stability of the generated radical species is a key factor in their electrochemical applications. In some cases, functionalization of the amine can stabilize the redox-active species. rsc.org
The extended conjugation provided by the acenaphthylene system in this compound is likely to lower the oxidation potential compared to simpler aromatic amines like diphenylamine. This property makes such compounds candidates for use in electronic materials, such as organic light-emitting diodes (OLEDs) and as charge-transporting materials.
Photochemical Reactivity and Stability Under Irradiation
The photochemical behavior of N-arylated acenaphthylene derivatives, including this compound, is a critical aspect of their material properties, influencing their utility in applications where exposure to light is prevalent. While specific experimental data on the photochemical reactivity and stability under irradiation for this compound are not extensively detailed in the public domain, the reactivity can be inferred from the behavior of related acenaphthylene and aromatic amine compounds.
The acenaphthylene moiety possesses a rigid, planar structure with a vinyl bridge, which is susceptible to photochemical reactions. Upon irradiation with UV light, acenaphthylene can undergo [2+2] cycloaddition reactions, leading to the formation of dimers. This reactivity is a common pathway for many cyclic and aromatic alkenes. The stability of the resulting cyclobutane (B1203170) ring can vary depending on the substitution pattern and the wavelength of light used.
Furthermore, the presence of the N-phenylamino group at the 5-position is expected to significantly modulate the photochemical properties of the acenaphthylene core. Aromatic amines are known to be photoactive and can undergo a variety of reactions, including photooxidation and photoisomerization. The nitrogen lone pair can participate in charge-transfer processes upon photoexcitation, which can lead to the formation of radical cations and other reactive intermediates. These intermediates can then initiate subsequent reactions, potentially affecting the stability of the entire molecule.
Polymerization Reactions and Mechanisms involving N-Arylated Acenaphthylene Units
The polymerization of acenaphthylene and its derivatives has been a subject of interest due to the unique properties of the resulting polymers, which typically exhibit high thermal stability and interesting optical and electronic characteristics. Acenaphthylene can be polymerized through various mechanisms, including radical, cationic, and anionic pathways. tandfonline.com The polymerization is facilitated by the relief of strain in the five-membered ring upon conversion of the double bond to a single bond in the polymer backbone. tandfonline.com
Radical Polymerization: Radical polymerization of acenaphthylene can be initiated using common radical initiators. acs.orgrsc.org The propagation proceeds via the addition of the growing polymer radical to the vinyl group of the monomer. However, the polymerization kinetics can be complex, sometimes exhibiting equilibrium behavior. acs.org For an N-arylated derivative like this compound, the N-phenylamino substituent could potentially influence the radical polymerization process. The substituent may affect the reactivity of the vinyl group through electronic effects (electron-donating nature of the amino group) and steric hindrance.
Cationic Polymerization: Cationic polymerization of acenaphthylene is also a viable method, typically initiated by Lewis acids or other cationic initiators. tandfonline.comyoutube.com The electron-rich nature of the acenaphthylene double bond makes it susceptible to electrophilic attack. The presence of the electron-donating N-phenylamino group in this compound would be expected to enhance the monomer's reactivity towards cationic polymerization by stabilizing the resulting carbocationic intermediate. However, the amine functionality itself could potentially interfere with the cationic process by acting as a Lewis base and coordinating with the initiator.
Anionic Polymerization: Anionic polymerization of acenaphthylene has also been reported, leading to polymers with controlled molecular weights and narrow distributions. nasa.govyoutube.com This method typically involves initiators such as organolithium compounds. For this compound, the acidic proton of the secondary amine could be a complicating factor in anionic polymerization, as it could react with the anionic initiator or the propagating anionic chain end, leading to termination. Protection of the amine group might be necessary to achieve controlled anionic polymerization.
The incorporation of the N-phenylamino group into the polymer structure is anticipated to impart specific functionalities to the resulting material. These could include enhanced solubility in organic solvents, altered optical properties such as fluorescence, and potential for charge-transporting capabilities, making such polymers interesting for applications in organic electronics.
Table of Polymerization Methods for Acenaphthylene Derivatives:
| Polymerization Method | Initiator Type | Potential Influence of N-Phenylamino Group |
|---|---|---|
| Radical Polymerization | Radical Initiators (e.g., AIBN) | Electronic and steric effects on vinyl group reactivity. acs.orgrsc.org |
| Cationic Polymerization | Lewis Acids, Protonic Acids | Enhanced monomer reactivity, potential for initiator coordination. tandfonline.comyoutube.com |
| Anionic Polymerization | Organometallic compounds (e.g., n-BuLi) | Potential for side reactions due to the acidic amine proton. nasa.govyoutube.com |
Applications of N Phenylacenaphthylen 5 Amine and Its Derivatives in Advanced Materials Science and Technology
Polymer Chemistry and High-Performance Polymeric Materials
The unique structural characteristics of N-Phenylacenaphthylen-5-amine, which combines a rigid acenaphthylene (B141429) backbone with a photo- and electro-active phenylamine moiety, make it a compelling building block for advanced polymeric materials. Researchers have begun to explore its potential in creating polymers with tailored properties for various high-performance applications.
Monomer Synthesis for Novel Polymer Architectures
The synthesis of monomers derived from this compound is a critical first step in the development of novel polymers. The inherent reactivity of the amine group allows for various chemical modifications to introduce polymerizable functionalities. A common strategy involves the acylation of the secondary amine to create acetamide (B32628) derivatives, which can then be further functionalized. For instance, N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have been synthesized through the N-acetylation of the corresponding amine precursors. This process typically involves reacting the amine with acetic anhydride, followed by neutralization and extraction to yield the desired acetamide monomer. The purity of these monomers is often confirmed using techniques like gas chromatography-flame ionization detection (GC-FID) to be higher than 98%.
Another approach involves the synthesis of sulfonamide derivatives. The reaction of N-phenyl-acetamide precursors with appropriate sulfonyl chlorides can yield a series of N-phenyl-acetamide sulfonamide monomers. These synthetic routes provide a versatile platform for creating a library of monomers with varying electronic and steric properties, which can be strategically selected to influence the final properties of the resulting polymers.
Incorporation into Main Chain and Side Chain Polymers
Alternatively, the this compound moiety can be attached as a side chain to a pre-existing polymer backbone. This is typically achieved by polymerizing a monomer that already contains the this compound unit as a pendant group. This method offers the advantage of decoupling the properties of the polymer backbone, which might be chosen for its processability or mechanical strength, from the optoelectronic properties conferred by the side-chain this compound group.
Investigation of Polymerization Kinetics and Mechanisms
The investigation of polymerization kinetics and mechanisms is crucial for controlling the molecular weight, polydispersity, and ultimately, the performance of polymers derived from this compound. The specific polymerization technique employed will dictate the kinetic parameters. For instance, in condensation polymerization, the reaction typically proceeds in a stepwise manner, and the rate of polymerization is dependent on the concentration of the reacting functional groups.
Computational studies can provide valuable insights into the reaction mechanisms. For example, in the formation of N-phenylphthalimide from phthalanilic acid, a related transformation, computational analysis has shown that the reaction proceeds through a two-step addition-elimination mechanism. mdpi.com The first step involves the nucleophilic attack of the amide nitrogen to form a tetrahedral intermediate, followed by a rate-determining dehydration step. mdpi.com It has been demonstrated that catalysts like acetic acid can play a dual role as both a proton donor and acceptor, facilitating the reaction. mdpi.com Understanding these mechanistic details is essential for optimizing reaction conditions and achieving polymers with desired characteristics.
Optoelectronic Materials and Devices
The promising electronic and photophysical properties of this compound derivatives have led to their investigation in various optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of OLEDs, materials based on amine derivatives are frequently utilized as hole-transporting layers (HTLs) or as hosts for phosphorescent emitters. The amine moiety facilitates efficient injection and transport of holes from the anode into the emissive layer. For instance, acridine-based small molecules containing triphenylamine (B166846) units have demonstrated excellent performance as HTLs in phosphorescent OLEDs. nih.gov Devices using these materials have achieved high current efficiencies, power efficiencies, and external quantum efficiencies. nih.gov
In the context of OPVs, derivatives of N-phenyl amines have been explored as alternative acceptor materials to the commonly used fullerene derivatives. N-phenyl researchgate.netfulleropyrrolidines, for example, have shown promise in enhancing the power conversion efficiency (PCE) of organic solar cells. mdpi.com When blended with a low-bandgap donor polymer, these fulleropyrrolidine derivatives have led to devices with significantly improved performance, highlighting the potential of N-phenyl amine-based structures in photovoltaic applications. mdpi.com
Charge Transport Properties and Carrier Mobility Studies
The charge transport properties of materials are fundamental to the performance of optoelectronic devices. Carrier mobility, a measure of how quickly charges move through a material under an applied electric field, is a key parameter. Studies on polymer composites containing poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (poly-TPD), a material with structural similarities to polymers that could be derived from this compound, have provided insights into charge transport.
The charge carrier mobility in thin films of these polymer composites has been investigated using techniques such as the charge extraction by linearly increasing voltage (CELIV) method. nih.gov In ternary composites of poly-TPD with electron-accepting molecules, a balance between electron and hole mobilities can be achieved. nih.govnih.gov For instance, in a poly-TPD:PCBM:Cu-PP composite, the electron and hole mobilities were found to be more balanced compared to binary composites, leading to enhanced photoconductivity. nih.govnih.gov These studies underscore the importance of material composition in tuning charge transport properties for optimal device performance.
| Compound/Material | Application/Study | Key Finding/Property |
| N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides | Monomer Synthesis | Purity > 98% confirmed by GC-FID. |
| N-phenyl-acetamide sulfonamides | Monomer Synthesis | Planned by structural modification of paracetamol. |
| Acridine-based small molecules with triphenylamine | OLED Hole Transport Layer | High current, power, and external quantum efficiencies. nih.gov |
| N-phenyl researchgate.netfulleropyrrolidines | OPV Acceptor Material | Enhanced power conversion efficiency in organic solar cells. mdpi.com |
| Poly-TPD composites | Charge Transport Study | Balanced electron and hole mobilities in ternary blends. nih.govnih.gov |
No Publicly Available Research Found for this compound in Advanced Materials Science
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the applications of the chemical compound this compound in the fields of advanced materials science and technology as outlined.
This suggests that this compound may be a novel compound that has not yet been extensively studied, or it may be a compound that is known by a different chemical name that is not readily apparent. The lack of available data prevents a detailed, scientifically accurate discussion of its properties and applications in the requested areas.
While the broader classes of compounds to which this compound belongs are of significant interest in materials science, the specific attributes of this molecule remain uncharacterized in the public domain. For instance, amine-functionalized molecules are widely explored as:
NLO Materials: Organic molecules with donor-pi-acceptor structures, often incorporating amino groups, are investigated for their potential in non-linear optics. The interaction of light with these molecules can produce a nonlinear response, which is crucial for applications in optical switching and data processing.
Ligands for Coordination Polymers and MOFs: The nitrogen atom in an amino group can act as a coordination site for metal ions, making amine-containing molecules valuable as ligands for the construction of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.
Sensors: The reactivity and binding capabilities of amino groups can be exploited in the development of chemical sensors. Changes in the optical or electronic properties of the molecule upon interaction with an analyte can be used as a sensing mechanism.
Optical Coatings: The optical properties of thin films containing aromatic and amino-functionalized compounds can be tailored for applications such as antireflection coatings.
However, without specific research on this compound, any discussion of its potential in these areas would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The broader applicability of N-Phenylacenaphthylen-5-amine is currently constrained by the efficiency, scalability, and environmental impact of its synthesis. Traditional methods for creating C-N bonds, such as the Buchwald-Hartwig amination, often rely on expensive palladium catalysts and stoichiometric amounts of strong bases, which can lead to significant chemical waste.
Future research must prioritize the development of more sustainable synthetic strategies. This includes:
Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on copper, iron, or nickel as more economical and less toxic alternatives to palladium.
Photocatalysis and Electrocatalysis: Exploring light- or electricity-driven reactions that can proceed under milder conditions, potentially eliminating the need for strong chemical oxidants or reductants.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve yields, enhance safety, and facilitate easier scale-up.
Green Solvents: Reducing the reliance on volatile and often toxic organic solvents by exploring reactions in more environmentally benign media like water, supercritical fluids, or bio-based solvents.
A significant breakthrough would be the development of a catalytic system that enables the direct C-H amination of the acenaphthylene (B141429) core, thereby circumventing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Exploration of Novel Derivatives with Tailored Electronic Structures
The electronic properties of this compound are not fixed; they can be finely tuned through chemical modification. The strategic introduction of various functional groups onto either the acenaphthylene or the phenyl ring can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.
Key research avenues include:
Donor-Acceptor Architectures: Synthesizing derivatives that incorporate strong electron-donating or electron-withdrawing groups to modulate the intramolecular charge transfer characteristics. This is a well-established strategy for tuning the optical and electronic properties of organic materials.
Extended π-Conjugation: Creating derivatives with larger conjugated systems by fusing additional aromatic rings or linking multiple this compound units. This can lead to materials with smaller bandgaps, enabling absorption and emission at longer wavelengths.
Steric Engineering: Introducing bulky substituents to control the intermolecular packing in the solid state. This can influence thin-film morphology and, consequently, charge carrier mobility.
The systematic synthesis and characterization of a library of derivatives will be crucial for establishing clear structure-property relationships, which are essential for the rational design of materials for specific applications.
Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of the behavior of this compound in functional devices requires moving beyond conventional ex-situ characterization methods. Advanced in-situ and operando spectroscopic techniques are vital for probing the material's properties under actual operating conditions.
Future research should focus on employing techniques such as:
In-situ Reflection Anisotropy Spectroscopy (RAS): This technique has proven to be a promising method for monitoring the growth of thin films in real-time. aps.org It can provide valuable information on the ordering and resonance peak energies of anisotropic arrays of nanoparticles and can be adapted to monitor the deposition of this compound thin films. aps.org
Spectroelectrochemistry: This method combines spectroscopy with electrochemistry to study the changes in the electronic structure of the molecule as it undergoes oxidation or reduction. This is particularly relevant for understanding its behavior in organic electronic devices.
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the dynamics of excited states and charge carriers on femtosecond to microsecond timescales, providing insights into the efficiency of processes like charge generation and recombination.
These advanced characterization methods will provide a more accurate and dynamic picture of how this compound and its derivatives function within a device, guiding further material and device optimization.
Multiscale Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. By simulating the properties of this compound and its derivatives, researchers can screen potential candidates and gain insights into the underlying structure-property relationships before embarking on time-consuming and resource-intensive synthesis.
Future computational efforts should encompass a multiscale approach:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately predict the electronic structure, optical properties, and excited-state dynamics of individual molecules.
Molecular Dynamics Simulations: Simulating the self-assembly and packing of molecules in the solid state to predict the morphology of thin films and its influence on charge transport.
Device-Level Modeling: Integrating the molecular-level and mesoscale properties into models that can predict the performance of complete electronic devices, such as OLEDs or organic solar cells.
A close feedback loop between computational prediction and experimental validation will be key to developing predictive models that can reliably guide the design of next-generation materials based on the this compound framework.
Unveiling New Non-Biological Material Science Applications
While the primary interest in this compound lies in its potential for organic electronics, its unique combination of properties may lend itself to a wider range of non-biological material science applications. A forward-looking research strategy should include the exploration of these uncharted territories.
Potential new application areas to investigate include:
Chemosensors: The fluorescence or electronic properties of this compound derivatives could be sensitive to the presence of specific analytes, making them suitable for use in chemical sensors.
Nonlinear Optical Materials: The extended π-conjugated system and potential for intramolecular charge transfer in certain derivatives could lead to significant nonlinear optical responses, which are of interest for applications in photonics and optical communications.
Smart Coatings and Films: Incorporating this compound into polymer matrices could lead to the development of "smart" coatings that change their optical or electronic properties in response to external stimuli such as light, heat, or an electric field.
A systematic investigation into these and other potential applications will broaden the impact of this compound and could lead to unexpected and valuable discoveries.
Q & A
Q. What are the recommended methods for synthesizing N-Phenylacenaphthylen-5-amine in a laboratory setting?
Synthesis typically involves coupling acenaphthenequinone derivatives with aniline precursors via Buchwald-Hartwig amination or Ullmann-type reactions. Key considerations:
- Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient C–N bond formation .
- Optimize reaction temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to minimize side products .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
Safety Note : Follow protocols for handling aryl amines, including PPE (gloves, goggles) and fume hood use to avoid inhalation .
Q. How can researchers validate the purity of this compound post-synthesis?
Employ a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention times against certified standards (e.g., N-Phenyl-2-naphthylamine as a structural analog) .
- NMR Spectroscopy : Confirm absence of unreacted aniline (δ 6.5–7.5 ppm for aromatic protons) and check for characteristic acenaphthene backbone signals (δ 2.8–3.2 ppm for bridgehead protons) .
- Mass Spectrometry : Expect [M+H]⁺ peak at m/z 283.3 (calculated for C₁₈H₁₃N).
Q. What safety protocols are critical during experimental handling?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use local exhaust systems to mitigate vapor exposure .
- Waste Disposal : Segregate amine-containing waste and coordinate with certified hazardous waste services for incineration .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the acenaphthene moiety’s aromaticity and steric hindrance from the phenyl group.
- Simulate binding energies with transition metals (e.g., Pd, Cu) to optimize catalyst selection for cross-coupling reactions .
- Compare results with experimental kinetic data (e.g., reaction rates in varying solvents) to refine computational models .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions may arise from isomerism or impurities:
- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish positional isomers (e.g., 5- vs. 6-amine substitution) .
- Impurity Profiling : Employ LC-MS/MS to detect trace by-products (e.g., diarylamines) and adjust reaction stoichiometry .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How should researchers design experiments to assess the compound’s environmental persistence?
- Biodegradation Studies : Incubate with soil microbiota under controlled conditions (25°C, pH 7) and monitor degradation via GC-MS over 30 days .
- Photostability Assays : Expose to UV light (λ = 300–400 nm) and quantify decomposition products using HPLC-DAD .
- Ecotoxicity Screening : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀ values) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies?
Q. How can researchers mitigate contamination risks in amine synthesis workflows?
- Supplier Screening : Use questionnaires to audit raw material suppliers for cross-contamination risks (e.g., shared equipment with nitrosamine production) .
- In-Process Controls : Implement real-time FTIR monitoring to detect unwanted intermediates .
- Cleanroom Practices : Dedicate glassware and reactors to amine synthesis to prevent cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
